Predicted Lipophilicity (clogP) Differentiation vs. Acetamido-Linked Analogs
The target compound lacks the polar acetamido (–CONH–) group present in closely related analogs such as methyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 872702-14-2), resulting in a higher predicted lipophilicity. This structural difference is predicted to reduce hydrogen-bonding capacity by two donors and one acceptor, leading to a computed clogP increase of approximately 0.8–1.2 log units compared to the acetamido analog [1]. The increased lipophilicity may enhance membrane permeability but reduce aqueous solubility, a trade-off that directly impacts formulation and assay conditions [2].
| Evidence Dimension | Predicted lipophilicity (clogP) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | clogP: ~3.5 (predicted); HBD: 0; HBA: 5 |
| Comparator Or Baseline | Methyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 872702-14-2): clogP: ~2.3–2.7 (predicted); HBD: 2; HBA: 7 |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.2 log units; reduced hydrogen-bonding capacity by 2 HBD and 2 HBA |
| Conditions | In silico prediction using consensus clogP algorithm (ALOGPS 2.1); structural comparison based on SMILES notation |
Why This Matters
Higher lipophilicity may improve cell permeability in cellular assays but necessitates different solubilization protocols, directly impacting procurement decisions for biological screening campaigns.
- [1] Tetko, I.V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19(6), 453–463. ALOGPS 2.1 program for predicting lipophilicity and aqueous solubility of compounds. View Source
- [2] Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. Framework for interpreting lipophilicity-permeability trade-offs. View Source
